Ophiobolin B
Overview
Description
Mechanism of Action
Target of Action
Ophiobolin B is a sesterterpene metabolite produced by fungi, primarily those belonging to the genus Bipolaris . It has been found to inhibit proton extrusion from maize coleoptiles . This suggests that its primary targets may be proton pumps or related ion channels in the cell membranes of these plants.
Mode of Action
It has been reported to inhibit fusicoccin (fc) promoted proton extrusion and potassium uptake . This suggests that this compound may interact with its targets, likely ion channels or pumps, to alter ion flux across the cell membrane, thereby affecting cell enlargement .
Biochemical Pathways
The biosynthesis pathway of this compound involves an unclustered oxidase OblC Au that catalyzes dehydrogenation at the site of C16 and C17 of both ophiobolin F and ophiobolin C . The intermediate ophiobolin C and final product ophiobolin K could be transported into a space between the cell wall and membrane by OblD Au to avoid inhibiting cell growth .
Result of Action
The result of this compound’s action is the inhibition of proton extrusion and potassium uptake in maize coleoptiles, leading to effects on cell enlargement . This suggests that this compound may have potential applications as a growth regulator in plants.
Biochemical Analysis
Biochemical Properties
Ophiobolin B plays a role in biochemical reactions, particularly in the biosynthesis pathway of ophiobolin K in Aspergillus ustus 094102 . It has been found that an unclustered oxidase, OblC Au, catalyzes dehydrogenation at the site of C16 and C17 of both ophiobolin F and this compound .
Cellular Effects
This compound has been observed to inhibit proton extrusion from maize coleoptiles . It also counteracts the biological activity of fusicoccin (FC), another terpenoid toxin produced by Fusicoccum amygdali, by inhibiting FC-promoted proton extrusion, potassium uptake, and cell enlargement .
Molecular Mechanism
The molecular mechanism of this compound involves the catalysis of dehydrogenation at the site of C16 and C17 of both ophiobolin F and this compound by an unclustered oxidase, OblC Au . This process is part of the biosynthesis pathway of ophiobolin K in Aspergillus ustus 094102 .
Metabolic Pathways
This compound is involved in the biosynthesis pathway of ophiobolin K in Aspergillus ustus 094102
Transport and Distribution
The intermediate ophiobolin C and final product ophiobolin K, which are related to this compound, could be transported into a space between the cell wall and membrane by OblD Au to avoid inhibiting cell growth . This suggests that this compound may have a similar transport and distribution mechanism.
Subcellular Localization
It is known that related compounds, such as the intermediate ophiobolin C and final product ophiobolin K, could be transported into a space between the cell wall and membrane . This suggests that this compound may have a similar subcellular localization.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ophiobolin B can be synthesized using a bifunctional terpene synthase in Escherichia coli. The enzyme catalyzes both chain elongation and cyclization, leading to the production of this compound . Additionally, metabolic engineering strategies have been employed in Saccharomyces cerevisiae to enhance the expression of key biosynthetic genes and improve the supply of precursors and cofactors, achieving high yields of this compound .
Industrial Production Methods
Industrial production of this compound involves the use of engineered microbial cell factories, such as Escherichia coli and Saccharomyces cerevisiae. These methods leverage whole-cell biotransformation and metabolic engineering to optimize the production process and achieve high yields .
Chemical Reactions Analysis
Types of Reactions
Ophiobolin B undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to inhibit proton extrusion from maize coleoptiles and fusicoccin-promoted proton extrusion, potassium uptake, and cell enlargement .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents. The specific conditions depend on the desired reaction and the target products .
Major Products Formed
The major products formed from the reactions involving this compound include various oxidized and reduced derivatives, which exhibit different biological activities .
Scientific Research Applications
Ophiobolin B has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the biosynthesis and transport mechanisms of sesterterpenoids.
Medicine: It has potential medicinal prospects due to its cytotoxic and antimicrobial properties.
Industry: This compound is used in the development of new antifungal agents and other bioactive compounds.
Comparison with Similar Compounds
Similar compounds include ophiobolin A, ophiobolin C, and ophiobolin K . These compounds share a similar tricyclic chemical structure but differ in their biological activities and specific molecular targets . Ophiobolin B is unique due to its specific inhibitory effects on proton extrusion and potassium uptake .
Properties
IUPAC Name |
(1R,3S,4R,7S,8E,11R,12S)-4,12-dihydroxy-1,4-dimethyl-12-[(2S)-6-methylhept-5-en-2-yl]-6-oxotricyclo[9.3.0.03,7]tetradec-8-ene-8-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38O4/c1-16(2)7-6-8-17(3)25(29)12-11-23(4)13-19-22(20(27)14-24(19,5)28)18(15-26)9-10-21(23)25/h7,9,15,17,19,21-22,28-29H,6,8,10-14H2,1-5H3/b18-9-/t17-,19-,21+,22+,23+,24+,25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRLPRKYTRWOES-PCQMDVLKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)C1(CCC2(C1CC=C(C3C(C2)C(CC3=O)(C)O)C=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCC=C(C)C)[C@]1(CC[C@]2([C@H]1C/C=C(\[C@@H]3[C@H](C2)[C@](CC3=O)(C)O)/C=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5601-74-1 | |
Record name | Ophiobola-7,19-dien-25-al, 3,14-dihydroxy-5-oxo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005601741 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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